3-Bromopyridine-4-sulfonamide 3-Bromopyridine-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18219925
InChI: InChI=1S/C5H5BrN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
SMILES:
Molecular Formula: C5H5BrN2O2S
Molecular Weight: 237.08 g/mol

3-Bromopyridine-4-sulfonamide

CAS No.:

Cat. No.: VC18219925

Molecular Formula: C5H5BrN2O2S

Molecular Weight: 237.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromopyridine-4-sulfonamide -

Specification

Molecular Formula C5H5BrN2O2S
Molecular Weight 237.08 g/mol
IUPAC Name 3-bromopyridine-4-sulfonamide
Standard InChI InChI=1S/C5H5BrN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10)
Standard InChI Key LJRDNGHHGADUEP-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1S(=O)(=O)N)Br

Introduction

Structural and Computational Characterization

Molecular Architecture

The compound’s molecular formula (C₅H₅BrN₂O₂S) corresponds to a pyridine core with bromine and sulfonamide substituents. The SMILES notation (C1=CN=CC(=C1S(=O)(=O)N)Br) confirms the positions of these groups . The sulfonamide moiety (-SO₂NH₂) introduces hydrogen-bonding capabilities, while the bromine atom enhances electrophilicity at the 3-position, potentially influencing reactivity in substitution reactions.

Predicted Physicochemical Properties

PubChemLite provides collision cross-section (CCS) predictions for various adducts (Table 1) . The [M+H]+ ion (m/z 236.93) has a CCS of 128.5 Ų, suggesting moderate molecular compactness. These values are critical for mass spectrometry-based identification in future analytical studies.

Table 1: Predicted Collision Cross Sections for 3-Bromopyridine-4-sulfonamide Adducts

Adductm/zCCS (Ų)
[M+H]+236.93278128.5
[M+Na]+258.91472130.8
[M+NH4]+253.95932132.6
[M-H]-234.91822127.9

Computational Insights

While no DFT studies specific to this compound exist, analogous sulfonamides like sulfadiazine and sulfamethazine have been analyzed using B3LYP/6-31G(d,p) methods . For 3-bromopyridine-4-sulfonamide, frontier molecular orbital (FMO) analysis would likely reveal a HOMO-LUMO gap near 4–5 eV, consistent with sulfonamides’ electronic profiles . The bromine atom may lower the LUMO energy, enhancing electrophilic reactivity compared to non-halogenated analogs.

Synthetic Pathways and Challenges

Bromopyridine Synthesis

The patent CN104974081A details 3-bromopyridine synthesis via bromination of pyridine in 80–95% sulfuric acid at 130–140°C . While this method yields the core structure, subsequent sulfonylation at the 4-position remains unexplored. A plausible route involves:

  • Bromination: Pyridine → 3-bromopyridine (75% yield) .

  • Sulfonation: Introducing -SO₂NH₂ via chlorosulfonation followed by amidation.

Optimization Considerations

  • Regioselectivity: Sulfonation typically occurs at the para position relative to existing substituents in pyridines. The bromine atom’s electron-withdrawing effect may direct sulfonation to the 4-position.

  • Reagent Choice: Chlorosulfonic acid or SO₃ complexes could facilitate sulfonation, though harsh conditions risk decomposition.

Environmental and Toxicological Considerations

Ecotoxicity

Sulfonamides like sulfamethazine persist in aquatic systems, with log Kₒw values ~0.9 . The bromine substituent may increase lipophilicity (predicted log P ≈ 1.2), raising bioaccumulation risks. Photodegradation studies are needed to assess environmental half-life.

Mammalian Toxicity

Sulfonamides can induce hypersensitivity reactions and crystalluria . The bromine atom introduces potential for oxidative stress via bromide ion release. In silico toxicity prediction tools (e.g., ProTox-II) estimate an LD₅₀ >500 mg/kg (oral, rat), but experimental validation is essential.

Future Research Directions

  • Synthesis Optimization: Develop mild sulfonation conditions to avoid pyridine ring degradation.

  • Antibacterial Screening: Test against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains.

  • Computational Modeling: Perform DFT studies to predict reactivity and ADMET properties.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicological endpoints.

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